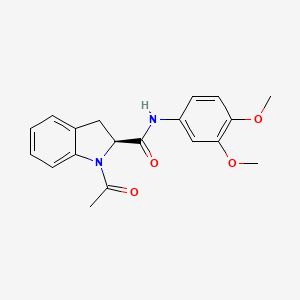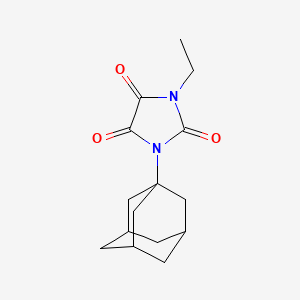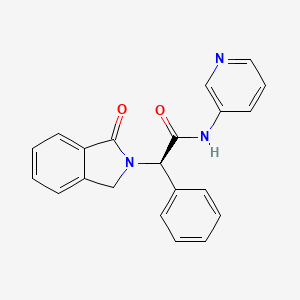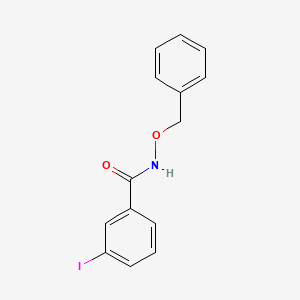![molecular formula C17H21N3O2S B7644856 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644856.png)
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one is a complex organic compound known for its diverse applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one typically involves multi-step organic reactions. Starting materials include 2-aminothiazole and 1-methylindole-2-one. Common synthetic routes may involve:
Preparation of intermediates: : Involve reactions like N-alkylation of 2-aminothiazole with 3-ethoxypropyl halide.
Formation of the thiazole ring: : Achieved by cyclization reactions under specific conditions.
Condensation reactions: : Necessary to integrate the thiazole derivative with the indolone structure.
Purification and refinement: : Using methods such as chromatography and recrystallization.
Industrial Production Methods
Scaling up for industrial production typically requires optimization of the reaction conditions for higher yields and purity. Techniques like batch reactors or continuous flow synthesis might be employed to ensure the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one can undergo various chemical reactions, including:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide, leading to potential modifications at the thiazole or indolone rings.
Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution reactions: : Electrophilic or nucleophilic substitutions, particularly at reactive sites of the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, palladium on carbon for catalytic hydrogenation.
Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Depending on the reaction, products can range from various substituted thiazoles to modified indolone derivatives, useful for further scientific exploration.
Aplicaciones Científicas De Investigación
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one finds application across multiple domains:
Chemistry: : As a building block for synthesizing more complex molecules and in studying reaction mechanisms.
Biology: : Potential use in probing biological pathways due to its unique structural motifs.
Medicine: : Investigated for pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : May be used in material science for developing new materials with specific properties.
Mecanismo De Acción
The compound's mechanism of action is determined by its interaction with molecular targets, such as enzymes or receptors. For example:
Molecular targets: : It may bind to certain enzymes, inhibiting their activity.
Pathways involved: : Could influence pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Compared to other compounds with thiazole or indolone structures, 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one stands out due to its combined structural features.
Similar Compounds
Thiazole derivatives: : Often explored for their antimicrobial and anti-inflammatory properties.
Indolone derivatives: : Known for their diverse biological activities, including anti-cancer properties.
Hybrid molecules: : Combining features of both thiazole and indolone rings offers a unique set of properties, distinguishing it from purely thiazole or indolone derivatives.
Propiedades
IUPAC Name |
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-22-8-4-7-18-17-19-14(11-23-17)12-5-6-15-13(9-12)10-16(21)20(15)2/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUQOPHVLHCUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=CS1)C2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)

![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)


![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)

![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)

![(4-benzylsulfonylpiperazin-1-yl)-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7644824.png)

![1-[[Cyclopropyl-[(4-fluorophenyl)methyl]amino]methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B7644855.png)
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B7644864.png)
